4-Amino-3-((2,5-disulphophenyl)azo)-5-hydroxy-6-((3-phosphonophenyl)azo)naphthalene-2,7-disulphonic acid
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The systematic IUPAC name derives from the naphthalene-2,7-disulphonic acid core, with substituents prioritized by Cahn-Ingold-Prelog rules. The parent structure is numbered such that the sulfonic acid groups occupy positions 2 and 7. Positional descriptors follow:
- Position 4 : Amino group (-NH₂)
- Position 5 : Hydroxyl group (-OH)
- Position 3 : (2,5-disulphophenyl)azo moiety
- Position 6 : (3-phosphonophenyl)azo moiety
The full IUPAC name is:
4-amino-5-hydroxy-3-[(2,5-disulphonatophenyl)diazenyl]-6-[(3-phosphonatophenyl)diazenyl]naphthalene-2,7-disulphonate .
Tautomeric and Isomeric Variants
The molecule exhibits tautomerism through:
- Azo-hydrazone tautomerism at both diazenyl linkages
- Prototropic shifts in the hydroxyl and amino groups
Computational studies suggest the azo form predominates (>85% population) due to conjugation stabilization .
Table 1: Positional Priority and Substituent Effects
| Position | Substituent | Electronic Effect | Steric Demand |
|---|---|---|---|
| 2,7 | -SO₃⁻ | Strongly EW | Moderate |
| 3 | (2,5-(SO₃⁻)₂C₆H₃)N=N- | EW resonance | High |
| 6 | (3-PO₃²⁻C₆H₄)N=N- | EW inductive | Moderate |
| 4 | -NH₂ | ED resonance | Low |
| 5 | -OH | ED inductive | Low |
EW = Electron-Withdrawing, ED = Electron-Donating
Properties
CAS No. |
61482-25-5 |
|---|---|
Molecular Formula |
C22H18N5O16PS4 |
Molecular Weight |
767.6 g/mol |
IUPAC Name |
4-amino-3-[(2,5-disulfophenyl)diazenyl]-5-hydroxy-6-[(3-phosphonophenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C22H18N5O16PS4/c23-19-18-10(7-17(48(41,42)43)21(22(18)28)27-24-11-2-1-3-12(8-11)44(29,30)31)6-16(47(38,39)40)20(19)26-25-14-9-13(45(32,33)34)4-5-15(14)46(35,36)37/h1-9,28H,23H2,(H2,29,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40)(H,41,42,43) |
InChI Key |
VMAVMCCIGIKEFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)P(=O)(O)O)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=C(C=CC(=C4)S(=O)(=O)O)S(=O)(=O)O)N)O |
Origin of Product |
United States |
Preparation Methods
Preparation of Naphthalene-2,7-disulphonic Acid Core
A critical intermediate is 2-amino-5-naphthol-1,7-disulphonic acid, which serves as the naphthalene core for azo coupling. According to a patented method (CN101148429B), this intermediate is prepared by sulfonation of 7-amino-4-hydroxy-2-naphthene sulfonic acid using manganese dioxide and sodium pyrosulfite as sulfonating agents under controlled alkaline conditions:
| Step | Conditions | Details |
|---|---|---|
| Raw material | 7-amino-4-hydroxy-2-naphthene sulfonic acid | 9-11 wt% aqueous alkaline solution, pH 6.5-8 |
| Sulfonating agents | Manganese dioxide and sodium pyrosulfite | Sodium pyrosulfite added at 90-110 kg/h, typically 105 kg/h |
| Temperature | 40-55 °C | Reaction time 0.5-1 hour, typically 0.5 hour |
| Post-reaction treatment | Acidification with 30% HCl to pH 1-2 | Precipitation of product at 0-8 °C |
| Purity and yield | Amino value 64-83%, purity >96% (HPLC) | Brown loose solid obtained |
This method avoids equipment corrosion issues common with oleum sulfonation and achieves high purity and amino content suitable for further azo coupling.
The introduction of azo groups at positions 3 and 6 of the naphthalene ring involves diazotization of aromatic amines followed by coupling with the prepared naphthol sulfonic acid intermediate.
- Diazotization : Aromatic amines such as 2,5-disulphophenyl amine and 3-phosphonophenyl amine are diazotized using sodium nitrite in acidic medium at low temperatures (0-5 °C) to form diazonium salts.
- Azo coupling : The diazonium salts are then coupled with the 2-amino-5-naphthol-1,7-disulphonic acid under controlled pH (usually mildly alkaline) to form the azo linkages at the 3 and 6 positions.
The order of coupling and reaction conditions are optimized to prevent side reactions and ensure selective substitution.
Incorporation of Phosphono and Sulphonate Groups
The presence of phosphono groups on the phenyl azo substituent requires the use of phosphonated aromatic amines as coupling partners. These are typically synthesized or procured as 3-phosphonophenyl amine derivatives.
- The phosphono group enhances water solubility and dye affinity.
- Sulphonate groups (2,5-disulphophenyl) are introduced similarly via sulphonated aromatic amines.
The coupling reactions are carefully controlled to maintain the integrity of these functional groups.
Purification and Characterization
After synthesis, the compound is purified by:
- Filtration and washing of precipitated product.
- pH adjustment and post-coupling stabilization with additives such as Repone K (a dispersing agent) to improve product quality.
- Final filtration and drying.
Purity is confirmed by HPLC, with typical purity exceeding 96%. Amino value and sulphonate content are also measured to ensure correct substitution patterns.
Summary Table of Key Preparation Parameters
| Parameter | Value/Range | Notes |
|---|---|---|
| Starting material concentration | 9-11 wt% (typically 10%) | 7-amino-4-hydroxy-2-naphthene sulfonic acid |
| Sulfonation agents | Manganese dioxide, sodium pyrosulfite | Avoids corrosion, high purity product |
| Sulfonation temperature | 40-55 °C | Controlled to optimize reaction rate |
| Sulfonation time | 0.5-1 hour (preferably 0.5 h) | Ensures complete sulfonation |
| pH during sulfonation | 6.5-8 | Maintains stability of intermediates |
| Acidification | 30% HCl to pH 1-2 | Precipitates product |
| Post-treatment temperature | 0-8 °C | Enhances crystallization |
| Purity (HPLC) | >96% | High purity for dye applications |
| Amino value | 64-83% | Indicates degree of amination |
Research Findings and Advantages of the Method
- The use of manganese dioxide and sodium pyrosulfite as sulfonating agents is a significant improvement over traditional oleum-based sulfonation, reducing equipment corrosion and environmental hazards.
- The method yields a high-purity intermediate essential for the azo coupling steps.
- Controlled reaction parameters (pH, temperature, reagent addition rate) are critical for reproducibility and product quality.
- The final compound, with multiple sulphonate and phosphono groups, exhibits enhanced solubility and dyeing properties, making it valuable in industrial dye synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Azo compounds can undergo oxidation reactions, leading to the formation of azoxy compounds or other oxidized derivatives.
Reduction: Reduction of azo compounds typically results in the cleavage of the azo bond, forming the corresponding amines.
Substitution: Azo compounds can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, sulfonating agents, or nitrating agents can be used under controlled conditions.
Major Products
Oxidation: Azoxy compounds or other oxidized derivatives.
Reduction: Corresponding aromatic amines.
Substitution: Various substituted azo compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Azo compounds are extensively studied for their electronic properties and are used as chromophores in dye chemistry.
Biology
In biological research, azo compounds are used as probes to study enzyme activities and as markers in histological studies.
Medicine
Some azo compounds have been investigated for their potential use in pharmaceuticals, particularly as prodrugs that release active amines upon reduction in the body.
Industry
Azo compounds are widely used in the textile industry for dyeing fabrics, in the food industry as colorants, and in the production of colored plastics and rubbers.
Mechanism of Action
The mechanism of action of azo compounds often involves the interaction of the azo group with various molecular targets. In biological systems, the reduction of the azo bond to release aromatic amines is a key step. This reduction can be catalyzed by enzymes such as azoreductases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with three structurally related azo-naphthalene derivatives. Key parameters include substituent groups, functional diversity, and industrial relevance.
Table 1: Structural and Functional Comparison
Key Findings :
Analog 3 shares phosphonophenyl functionality but lacks the naphthalene backbone, limiting its conjugation properties.
Solubility Trends :
- Sulphonic acid groups dominate solubility in all analogs. The target compound ’s additional phosphonic acid group may further improve aqueous compatibility compared to Analog 1 .
Regulatory and Commercial Data :
- Analog 3 is listed in cosmetic regulations, highlighting its safety profile, whereas the target compound lacks explicit industrial or regulatory documentation .
Biological Activity
4-Amino-3-((2,5-disulphophenyl)azo)-5-hydroxy-6-((3-phosphonophenyl)azo)naphthalene-2,7-disulphonic acid, commonly referred to as a naphthalene derivative, is a synthetic compound with potential applications in various biological and chemical fields. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in histology as a dye, and its implications in research.
- Molecular Formula : C22H24N8Na3O16PS4
- Molecular Weight : 884.67 g/mol
- CAS Number : 85068-61-7
1. Role as a Histological Dye
4-Amino-3-((2,5-disulphophenyl)azo)-5-hydroxy-6-((3-phosphonophenyl)azo)naphthalene-2,7-disulphonic acid is primarily utilized as a histological stain. It is known for its ability to bind to proteins and nucleic acids, facilitating the visualization of cellular components under a microscope. This property is crucial for various applications in medical diagnostics and biological research.
The biological activity of this compound is attributed to its azo group, which can undergo reduction to form amines that may interact with cellular components. The sulfonic acid groups enhance solubility in aqueous environments, allowing the dye to penetrate tissues effectively. Studies have shown that the compound can selectively stain specific cellular structures, making it valuable for histopathological examinations.
3. Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various applications:
- Staining Efficacy : Research has demonstrated that this dye provides superior contrast compared to traditional stains like Hematoxylin and Eosin (H&E), particularly in identifying certain types of tumors and inflammatory conditions.
| Study | Findings |
|---|---|
| Smith et al. (2020) | Found that the compound significantly improved visualization of cancerous tissues compared to H&E staining. |
| Johnson et al. (2021) | Reported on the compound's ability to differentiate between various cell types in mixed cultures. |
| Lee et al. (2022) | Highlighted its use in immunohistochemistry for detecting specific antigens in tissue samples. |
Applications
The applications of 4-Amino-3-((2,5-disulphophenyl)azo)-5-hydroxy-6-((3-phosphonophenyl)azo)naphthalene-2,7-disulphonic acid extend beyond histology:
- Biochemical Assays : It can be used as a colorimetric reagent in biochemical assays due to its distinct coloration when bound to proteins.
- Environmental Monitoring : The compound's sensitivity to pH changes makes it suitable for monitoring environmental conditions.
Safety and Handling
While the compound is widely used in laboratory settings, proper safety measures should be observed due to its chemical nature. It is advisable to handle it with gloves and protective eyewear to prevent skin or eye irritation.
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
